molecular formula C22H16N2O5 B15135665 N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide

N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide

Cat. No.: B15135665
M. Wt: 388.4 g/mol
InChI Key: FSCQHJGVLGDXBG-UHFFFAOYSA-N
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Description

N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-b]chromene core, which is known for its diverse biological activities and potential pharmacological properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide typically involves multicomponent reactions. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . The reaction conditions often involve solvent-free environments or the use of ethanol as a solvent, with catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of scalable and efficient catalysts, along with optimized reaction conditions, would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted pyrano[2,3-b]chromene derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anticancer and anti-inflammatory therapies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide apart is its unique pyrano[2,3-b]chromene core, which imparts distinct biological activities and pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its potential in scientific research and industrial applications .

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[2,3-b]chromen-2-yl]acetamide

InChI

InChI=1S/C22H16N2O5/c1-12(25)24-21-16(11-23)18(13-7-9-14(27-2)10-8-13)19-20(26)15-5-3-4-6-17(15)28-22(19)29-21/h3-10,18H,1-2H3,(H,24,25)

InChI Key

FSCQHJGVLGDXBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(C2=C(O1)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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